2-(2-己基癸基)噻吩

描述

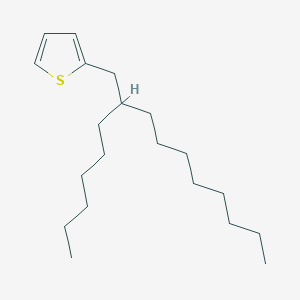

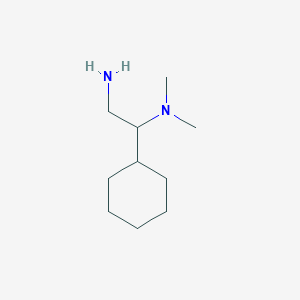

2-(2-Hexyldecyl)thiophene is a chemical compound with the molecular formula C20H36S . It is a liquid at room temperature .

Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular structure of 2-(2-Hexyldecyl)thiophene is a derivative of this basic thiophene structure .Physical And Chemical Properties Analysis

2-(2-Hexyldecyl)thiophene is a liquid at room temperature . Its molecular weight is 308.57 . More detailed physical and chemical properties were not found in the search results.科学研究应用

1. 药物化学和治疗重要性

噻吩及其衍生物(包括 2-(2-己基癸基)噻吩)具有重大的治疗特性。这些化合物在药物化学中因其广泛的应用而被使用。它们表现出广泛的药理活性,例如抗炎、抗精神病、抗心律失常、抗焦虑、抗真菌、抗氧化、雌激素受体调节、抗有丝分裂、抗微生物、激酶抑制和抗癌活性。这使得它们对于合成和研究具有有效药理活性的新结构原型很有价值 (Shah & Verma, 2018)。

2. 材料科学应用

在材料科学中,噻吩基化合物(包括 2-(2-己基癸基)噻吩)由于其半导体和荧光特性而被用于制造电子和光电器件。这些材料对于薄膜晶体管、有机场效应晶体管、有机发光晶体管 (OLET)、化学传感器和太阳能电池的发展至关重要 (Barbarella, Melucci, & Sotgiu, 2005)。

3. 有机光伏 (OPV)

噻吩衍生物被用于有机光伏 (OPV) 器件中。烷基侧链对侧翼噻吩(例如 2-(2-己基癸基)噻吩)的结构和形态效应会影响供体聚合物的性能。这些化合物有助于提高太阳能电池的功率转换效率和电荷传输和提取 (Lo & Reynolds, 2016)。

4. 自然界中的生物活性化合物

噻吩及其天然衍生物存在于植物中,并具有广泛的生物学特性。这些特性包括抗微生物、抗病毒、HIV-1 蛋白酶抑制剂、抗利什曼病、杀线虫、杀虫、光毒和抗癌活性。从天然来源中提取的噻吩基化合物(如 2-(2-己基癸基)噻吩)的独特生物活性使其在各个研究领域具有重要意义 (Ibrahim, Abdallah, El-Halawany, & Mohamed, 2016)。

5. 有机场效应晶体管

噻吩基化合物在有机场效应晶体管 (OFET) 的开发中的应用非常显着。噻吩低聚物(例如 2-(2-己基癸基)噻吩)在 OFET 器件中使用时表现出高 p 型载流子迁移率。由于其有序成膜和电荷载流子迁移率特性,这些化合物对于提高有机电子器件的性能非常重要 (Mushrush et al., 2003)。

安全和危害

属性

IUPAC Name |

2-(2-hexyldecyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36S/c1-3-5-7-9-10-12-15-19(14-11-8-6-4-2)18-20-16-13-17-21-20/h13,16-17,19H,3-12,14-15,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKNWJQSAYEBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2654711.png)

![Methyl 2-[8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2654713.png)

![5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2654714.png)

![1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone](/img/structure/B2654715.png)

![6-(3,4-dimethoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654717.png)

![N-(3,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2654718.png)

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2654724.png)

![(2Z)-N-acetyl-6-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2654725.png)

![3-(3,4-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2654726.png)

![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654727.png)